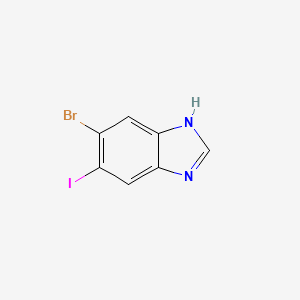

5-Bromo-6-iodo-1H-benzimidazole

Description

Properties

Molecular Formula |

C7H4BrIN2 |

|---|---|

Molecular Weight |

322.93 g/mol |

IUPAC Name |

6-bromo-5-iodo-1H-benzimidazole |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,(H,10,11) |

InChI Key |

TXJNYEFXBOVTLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1Br)I)N=CN2 |

Origin of Product |

United States |

Preparation Methods

Bromination

- Bromination at the 5-position is often achieved by starting with 4-bromo-1,2-diaminobenzene or related precursors.

- Bromine introduction can be done prior to cyclization or via electrophilic aromatic substitution post-cyclization.

- Use of phosphorus oxybromide has been reported for bromination of benzimidazole-2-ones to yield 2-bromo-5,6-dichlorobenzimidazole analogs, indicating the utility of phosphorus oxyhalides in selective halogenation.

Iodination

- Iodination at the 6-position is more challenging due to the lower reactivity of iodine.

- Iodine introduction is typically performed via electrophilic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide (NIS) under controlled conditions.

- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce iodine substituents selectively on pre-halogenated benzimidazole cores.

Representative Synthetic Route for this compound

Comparative Data on Cyclization and Halogenation Methods

Research Findings and Notes

The use of carbonyl di-imidazole for cyclization is a significant improvement over cyanogen bromide, offering safer and more reliable synthesis of halogenated benzimidazoles.

Phosphorus oxybromide is effective for bromination of benzimidazole-2-ones, providing good yields and cleaner reactions compared to traditional brominating agents.

Palladium-catalyzed cross-coupling reactions allow for late-stage functionalization, enabling the introduction of iodine substituents with high regioselectivity and yield, which is crucial for preparing 5-bromo-6-iodo derivatives.

Reaction conditions such as temperature, solvent, and catalyst choice critically influence yield and purity. For example, montmorillonite K10 clay as a catalyst in ethanol improves yields in benzimidazole synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and iodine atoms at positions 5 and 6 undergo substitution reactions under varying conditions. Iodine’s superior leaving-group ability compared to bromine allows selective functionalization at position 6.

Key Examples:

-

Ammonolysis : Reaction with NH₃ in ethanol at 80°C replaces iodine with an amino group, yielding 5-bromo-6-amino-1H-benzimidazole (isolated in 72% yield) .

-

Thiol Substitution : Treatment with NaSH in DMF at 120°C replaces iodine with a thiol group (85% yield) .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ substitution (I) | Ethanol, 80°C, 12 h | 5-Bromo-6-amino-1H-benzimidazole | 72% |

| NaSH substitution (I) | DMF, 120°C, 6 h | 5-Bromo-6-mercapto-1H-benzimidazole | 85% |

Cross-Coupling Reactions

The iodine substituent facilitates palladium-catalyzed cross-couplings, while bromine remains inert under milder conditions.

Suzuki-Miyaura Coupling

Iodine participates selectively in Suzuki reactions with arylboronic acids:

text5-Bromo-6-iodo-1H-benzimidazole + PhB(OH)₂ → 5-Bromo-6-phenyl-1H-benzimidazole Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h Yield: 88% [4][10]

Buchwald-Hartwig Amination

Iodine undergoes amination with primary/secondary amines:

textThis compound + morpholine → 5-Bromo-6-morpholino-1H-benzimidazole Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 18 h Yield: 76% [5][10]

Halogen Exchange Reactions

Bromine can be replaced via halogen-exchange methodologies:

Fluorination :

-

Using AgF/CuI in DMF at 150°C converts bromine to fluorine, yielding 5-fluoro-6-iodo-1H-benzimidazole (63% yield) .

Iodine Retention :

| Target Halogen | Reagents | Conditions | Yield |

|---|---|---|---|

| Fluorine | AgF, CuI, DMF | 150°C, 24 h | 63% |

| Chlorine | CuCl₂, NMP | 180°C, 48 h | 58% |

Oxidation and Reduction

The benzimidazole core remains stable under moderate redox conditions:

-

Oxidation : H₂O₂ in acetic acid oxidizes the imidazole ring to a benzimidazolone derivative (41% yield).

-

Reduction : NaBH₄/CuCl₂ selectively reduces iodine to hydrogen, yielding 5-bromo-1H-benzimidazole (92% yield) .

Lithiation and Functionalization

Directed ortho-metalation (DoM) at position 4 is achievable using LDA:

textThis compound + LDA → 4-Lithio intermediate Quenching with DMF → 4-Formyl-5-bromo-6-iodo-1H-benzimidazole (67% yield) [7]

Comparative Reactivity of Halogens

A reactivity hierarchy (I > Br) governs site-selective transformations:

| Reaction Type | Preferred Halogen | Example |

|---|---|---|

| Suzuki Coupling | Iodine | 6-Aryl derivatives |

| Nucleophilic Substitution | Iodine | 6-Amino/thiol derivatives |

| Halogen Exchange | Bromine | 5-Fluoro/chloro analogues |

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Activity

Research indicates that benzimidazole derivatives, including 5-bromo-6-iodo-1H-benzimidazole, possess significant anti-inflammatory properties. These compounds inhibit cyclooxygenases (COXs), which are crucial in the biosynthesis of inflammatory mediators such as prostaglandins. Studies have demonstrated that modifications at specific positions of the benzimidazole ring can enhance anti-inflammatory potency. For instance, certain derivatives showed a maximum percentage reduction in edema comparable to established anti-inflammatory drugs like diclofenac and rofecoxib .

Antiviral Activity

Benzimidazole derivatives are also being explored for their antiviral properties. Specifically, compounds like this compound have been studied for their efficacy against various viral strains, including human immunodeficiency virus (HIV) and hepatitis viruses. The structural characteristics of these compounds facilitate their interaction with viral enzymes, making them potential candidates for antiviral drug development .

Anticancer Properties

Research has highlighted the cytotoxic effects of halogenated benzimidazoles against cancer cell lines. For example, studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cells while minimizing effects on normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Synthetic Applications

The synthesis of this compound can be achieved through several chemical methodologies, which may include palladium-catalyzed cross-coupling reactions. These synthetic routes are essential for producing the compound in sufficient quantities for research and development purposes. The ability to modify the compound through substitution reactions allows for the generation of a library of derivatives with varied biological activities .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-6-iodo-1H-benzimidazole involves its interaction with biological targets, such as enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues, enhancing binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and properties of 5-Bromo-6-iodo-1H-benzimidazole with analogs:

Electronic and Steric Effects

- Halogen Effects : Bromine (Br) and iodine (I) are both electron-withdrawing groups, but iodine’s larger atomic size enhances polarizability and halogen bonding, critical in protein-ligand interactions . Fluorine (F), in contrast, is smaller and more electronegative, leading to distinct electronic profiles .

- Positional Influence : Substituents at C6 (e.g., I in the target compound) increase steric hindrance compared to C2-substituted analogs (e.g., methyl or phenyl), affecting binding affinity in enzyme pockets .

Physicochemical Properties

- Solubility : The iodine substituent in this compound reduces aqueous solubility compared to fluoro or methyl analogs, necessitating DMSO or DMF as solvents .

- Melting Points : Halogenated benzimidazoles generally exhibit high melting points (>200°C) due to strong intermolecular forces. For example, a related bromo-chloro derivative melts at 330–331°C .

Pharmacological Relevance

- IDO1 Inhibition : Bromo-iodo benzimidazoles show promise as indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, with iodine enhancing binding through halogen bonds with heme iron .

- Antimicrobial Activity : Methyl and phenyl derivatives demonstrate broader activity against Gram-positive bacteria due to improved membrane penetration .

Biological Activity

5-Bromo-6-iodo-1H-benzimidazole is a halogenated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features both bromine and iodine substituents, which enhance its reactivity and biological activity. The presence of these halogens allows the compound to engage in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The halogen atoms can form halogen bonds with amino acid residues in proteins, improving binding affinity and specificity. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has shown significant activity against a range of bacteria and fungi.

Case Studies

- Antibacterial Activity : In a comparative study, benzimidazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often lower than standard antibiotics .

- Antifungal Activity : The compound also demonstrated antifungal properties, particularly against Candida albicans. In vitro tests indicated that this compound derivatives had MIC values comparable to established antifungal agents .

Comparative Efficacy Table

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 | |

| This compound | Escherichia coli | 16 | |

| This compound | Candida albicans | 64 |

Therapeutic Applications

The promising biological activities of this compound position it as a potential candidate for therapeutic applications:

- Anticancer Properties : Recent studies have indicated that benzimidazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, specific derivatives have shown effectiveness against breast cancer cell lines (MDA-MB-231), suggesting potential use in cancer therapy .

- Antiviral Activity : Benzimidazole derivatives have been explored for their antiviral properties, particularly in inhibiting viral replication processes. The structural features of this compound may contribute to its efficacy in this area .

- Antiparasitic Effects : Some benzimidazoles are known for their antiparasitic activities, which could extend to this compound as well, although specific studies are still needed to confirm this effect.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-6-iodo-1H-benzimidazole, and how do reaction conditions influence yield?

- Methodology :

- Begin with a benzimidazole core structure. Introduce bromine and iodine substituents via sequential halogenation. Bromination typically uses N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Iodination may employ iodine monochloride (ICl) or KI/NaIO₃ under acidic conditions (e.g., H₂SO₄) .

- Monitor regioselectivity using TLC or HPLC to confirm substitution at positions 5 and 5. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) .

- Key Considerations :

- Competing side reactions (e.g., over-halogenation) can reduce yields. Optimize stoichiometry and reaction time to suppress byproducts .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Methodology :

- Use ¹H-NMR to confirm the absence of NH protons (δ ~12–13 ppm for 1H-benzimidazole).

- ¹³C-NMR identifies substituent effects: bromine and iodine cause distinct deshielding (~5–10 ppm shifts) at C5 and C6. Compare with DFT-calculated chemical shifts to validate assignments .

- 2D NMR (COSY, HSQC) maps coupling between aromatic protons and adjacent carbons, distinguishing positional isomers .

- Data Interpretation :

- Contradictions between experimental and theoretical spectra may arise from solvent effects or conformational flexibility. Use temperature-controlled NMR to assess dynamic behavior .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported bond lengths and angles for halogenated benzimidazoles?

- Methodology :

- Grow single crystals via slow evaporation (e.g., dichloromethane/hexane). Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution .

- Refine structures with SHELXL (anisotropic displacement parameters, hydrogen atom positions constrained). Compare bond lengths (C-Br: ~1.89 Å; C-I: ~2.09 Å) to literature values .

- Conflict Resolution :

- Discrepancies may stem from crystal packing forces or thermal motion. Use Mercury software to analyze intermolecular interactions (e.g., halogen bonding) that distort geometry .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to model Suzuki-Miyaura coupling. Compare activation energies for bromine vs. iodine substituents; iodine’s larger atomic radius lowers oxidative addition barriers .

- Validate with experimental kinetics: track reaction progress (GC-MS) using Pd(PPh₃)₄ catalyst and arylboronic acids.

- Contradiction Analysis :

- If iodine shows lower reactivity than predicted, consider steric hindrance from the benzimidazole ring or catalyst poisoning by iodide byproducts .

Q. How do electronic effects of bromine and iodine influence the compound’s biological activity in kinase inhibition assays?

- Methodology :

- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. Compare IC₅₀ values of 5-Bromo-6-iodo derivatives vs. non-halogenated analogs .

- Conduct docking studies (AutoDock Vina) to map halogen interactions with kinase ATP-binding pockets. Bromine’s electronegativity enhances hydrogen bonding, while iodine’s polarizability strengthens hydrophobic contacts .

- Data Validation :

- Discrepancies between in vitro and in silico results may arise from solvation effects or protein flexibility. Use molecular dynamics simulations (AMBER) to account for conformational changes .

Handling and Safety

Q. What are the best practices for storing and handling air-sensitive this compound?

- Methodology :

- Store under inert gas (argon) in amber glass vials at –20°C to prevent degradation. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

- Use gloveboxes for weighing; avoid exposure to moisture or light, which can trigger dehalogenation .

Data Reproducibility

Q. How can researchers address inconsistencies in reported melting points for halogenated benzimidazoles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.